Cas no 1353974-62-5 (1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone structure
1353974-62-5 structure
商品名:1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
CAS番号:1353974-62-5
MF:C13H27N3O
メガワット:241.372983217239
CID:2155893

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone 化学的及び物理的性質

名前と識別子

    • 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
    • 1-(3-(((2-Aminoethyl)(isopropyl)amino)methyl)piperidin-1-yl)ethanone
    • AM93951
    • 1-(3-{[(2-aminoethyl)isopropylamino]methyl}piperidin-1-yl)ethanone
    • インチ: 1S/C13H27N3O/c1-11(2)15(8-6-14)9-13-5-4-7-16(10-13)12(3)17/h11,13H,4-10,14H2,1-3H3
    • InChIKey: FLVYCEGYZWMXNK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)N1CCCC(CN(CCN)C(C)C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • トポロジー分子極性表面積: 49.6

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
082361-500mg
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
1353974-62-5
500mg
£694.00 2022-03-01
Chemenu
CM497401-1g
1-(3-(((2-Aminoethyl)(isopropyl)amino)methyl)piperidin-1-yl)ethanone
1353974-62-5 97%
1g
$1378 2022-09-03

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone 関連文献

1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanoneに関する追加情報

Introduction to 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone (CAS No. 1353974-62-5)

The compound 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone, identified by its CAS number 1353974-62-5, is a sophisticated organic molecule with a rich structural framework that has garnered attention in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives characterized by its piperidine core, which is a common motif in drug design due to its ability to interact with biological targets in a highly specific manner. The presence of multiple functional groups, including amino and ethyl substituents, further enhances its potential as a pharmacophore in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the significance of piperidine derivatives in addressing various therapeutic challenges. The structural complexity of 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone makes it a promising candidate for further investigation, particularly in the context of modulating biological pathways associated with neurological and cardiovascular disorders. The compound's ability to engage with multiple receptors and enzymes suggests a broad spectrum of potential applications, which has intrigued researchers seeking innovative solutions to complex diseases.

In the realm of drug discovery, the synthesis and characterization of such intricate molecules are critical steps toward understanding their pharmacological properties. The 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone structure presents an opportunity to explore novel interactions at the molecular level. By leveraging computational modeling and experimental techniques, scientists can unravel the mechanisms by which this compound may exert its effects on target proteins. This approach not only accelerates the drug development process but also provides insights into the structural requirements for optimal biological activity.

The piperidine ring in 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone is particularly noteworthy, as it is a well-documented scaffold in the pharmaceutical industry. Piperidine derivatives have been successfully incorporated into drugs that treat conditions ranging from hypertension to depression, underscoring their versatility and therapeutic relevance. The specific arrangement of substituents in this compound's structure may contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it a subject of intense interest for researchers aiming to develop next-generation therapeutics.

Recent studies have demonstrated that modifications to the piperidine core can significantly alter the biological activity of derivatives. For instance, studies on related compounds have shown that optimizing the length and branching of side chains can enhance binding affinity and selectivity. The 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone molecule, with its intricate network of functional groups, represents a prime example of how structural complexity can be leveraged to achieve desired pharmacological outcomes. Further research is warranted to fully elucidate its potential as a lead compound for drug development.

The synthesis of 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic asymmetric reactions and flow chemistry, can be employed to enhance yield and purity. These techniques not only facilitate the production of complex molecules but also enable the exploration of novel synthetic routes that may lead to more efficient processes. The development of robust synthetic strategies is essential for scaling up production and conducting comprehensive biological evaluations.

Once synthesized, the characterization of 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone is crucial for understanding its chemical properties and potential biological effects. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure. Additionally, computational methods like molecular dynamics simulations can help predict how the compound interacts with biological targets at an atomic level. These approaches collectively contribute to building a comprehensive picture of its pharmacological profile.

The potential applications of 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone extend across multiple therapeutic areas. For example, its structural features may make it suitable for inhibiting enzymes involved in inflammation or neurotransmitter signaling. Preliminary data suggest that compounds with similar scaffolds have shown promise in preclinical models for treating conditions such as chronic pain or cognitive disorders. While further research is needed to confirm these findings, the initial results are encouraging and warrant continued investigation.

In conclusion, 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone (CAS No. 1353974-62-5) represents a compelling subject for pharmaceutical research due to its complex structure and potential biological activity. The compound's piperidine core and diverse functional groups offer opportunities for developing novel therapeutics targeting various diseases. As research progresses, advancements in synthetic chemistry and biophysical techniques will undoubtedly shed more light on its pharmacological properties and therapeutic potential. The ongoing exploration of this molecule underscores the dynamic nature of drug discovery and the importance of innovative approaches in addressing unmet medical needs.

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